molecular formula C30H50O B1263503 achilleol B

achilleol B

Cat. No.: B1263503
M. Wt: 426.7 g/mol
InChI Key: OPDQSNQDIGJUIR-FEHKDBFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Achilleol B is a naturally occurring triterpene compound identified in various species of the Achillea genus, such as Achillea odorata . With a molecular formula of C30H50O and a molecular weight of 426.72 Daltons, it is a key member of the diverse class of triterpenoid metabolites found in these plants . The compound is characterized by its specific stereochemistry, documented as (1S,3R)-2,2-dimethyl-4-methylene-3-{(3E)-3-methyl-6-[(4aR,8aS)-2,4a,7,7-tetramethyl-3,4,4a,5,6,7,8,8a-octahydro-1-naphthalenyl]-3-hexen-1-yl}cyclohexanol . In the context of phytochemical research, this compound holds significant value for the study of plant biosynthetic pathways. Its biosynthesis begins with the cyclization of 2,3-oxidosqualene, a key step catalyzed by enzymes known as oxidosqualene cyclases (OSCs) . Research into monocotyledonous plants, such as rice, has revealed the existence of multifunctional oxidosqualene cyclases that produce this compound as a primary product, highlighting its relevance in understanding the evolutionary diversity of triterpene synthesis in cereals . As a specialized metabolite, it contributes to the complex chemical profile of Achillea plants, which are renowned in traditional medicine and modern pharmacological studies for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects . This product is provided as a high-purity chemical standard to support analytical and bioactivity research, including use as a reference standard in chromatography and mass spectrometry, and for in vitro investigations into the mechanisms of action of triterpenoids.

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(1S,3R)-3-[(E)-6-[(4aR,8aR)-2,4a,7,7-tetramethyl-3,4,5,6,8,8a-hexahydronaphthalen-1-yl]-3-methylhex-3-enyl]-2,2-dimethyl-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C30H50O/c1-21(12-14-25-23(3)13-15-27(31)29(25,6)7)10-9-11-24-22(2)16-17-30(8)19-18-28(4,5)20-26(24)30/h10,25-27,31H,3,9,11-20H2,1-2,4-8H3/b21-10+/t25-,26+,27+,30+/m1/s1

InChI Key

OPDQSNQDIGJUIR-FEHKDBFISA-N

Isomeric SMILES

CC1=C([C@@H]2CC(CC[C@@]2(CC1)C)(C)C)CC/C=C(\C)/CC[C@@H]3C(=C)CC[C@@H](C3(C)C)O

Canonical SMILES

CC1=C(C2CC(CCC2(CC1)C)(C)C)CCC=C(C)CCC3C(=C)CCC(C3(C)C)O

Synonyms

achilleol B

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Achilleol B has been studied for its pharmacological properties, particularly in wound healing and antimicrobial activities.

Wound Healing Potential
Research indicates that extracts containing this compound exhibit significant wound healing properties. A study on Achillea biebersteinii demonstrated that the n-hexane extract, which contains this compound, resulted in an 84.2% contraction in wound area after 12 days, comparable to the standard drug Madecassol (100% contraction) . Histopathological evaluations showed improvements in tissue regeneration and reduced necrosis in treated groups.

Antimicrobial Activity
The essential oil of Achillea biebersteinii, rich in this compound, has shown antimicrobial activity against various bacterial and fungal strains. In vitro studies revealed that this essential oil effectively inhibited growth in eight bacterial species and fourteen fungal species, including Candida albicans . This suggests potential use for this compound as a natural antimicrobial agent.

Agricultural Applications

This compound's role extends into agriculture, particularly in enhancing plant growth and resistance to stress.

Plant Growth Promotion
Studies have indicated that triterpenes like this compound can influence plant growth by modulating phytohormone levels and enhancing stress resistance mechanisms. For instance, the expression of certain cytochrome P450 enzymes involved in triterpene biosynthesis has been linked to improved growth under competitive conditions . By enhancing these pathways, this compound could potentially be utilized to develop bio-stimulants for crops.

Biochemical Studies

This compound serves as a subject of interest in biochemical research focused on triterpene biosynthesis.

Biosynthetic Pathway Insights
Research has elucidated the biosynthesis of this compound through specific cyclases identified in plants such as Oryza sativa. The enzyme responsible for synthesizing this compound is classified as a seco-type triterpene cyclase . Understanding this pathway not only contributes to knowledge about plant metabolism but also opens avenues for biotechnological applications where synthetic biology could be employed to produce this compound or its derivatives on a larger scale.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings Source
Pharmacology - Wound Healing84.2% wound contraction with n-hexane extract
Pharmacology - AntimicrobialEffective against multiple bacterial and fungal strains
Agriculture - Growth PromotionEnhances growth and stress resistance via triterpene pathways
Biochemistry - BiosynthesisIdentified as a product of seco-type triterpene cyclase

Case Study 1: Wound Healing Efficacy

In a controlled experiment involving mice, the application of n-hexane extracts containing this compound demonstrated significant wound healing efficacy compared to control groups. The study utilized both linear incision and circular excision models to evaluate healing rates and tissue regeneration quality .

Case Study 2: Antimicrobial Efficacy

A comprehensive analysis of the essential oil from Achillea biebersteinii revealed its broad-spectrum antimicrobial properties. The study involved testing against various pathogens, confirming its potential as a natural preservative or therapeutic agent in treating infections .

Chemical Reactions Analysis

Biosynthetic Pathway of Achilleol B

This compound is synthesized via cyclization of 2,3-oxidosqualene catalyzed by This compound synthase , a seco-type triterpene cyclase. This enzyme belongs to the oxidosqualene cyclase (OSC) family and generates a monocyclic scaffold distinct from typical pentacyclic triterpenes .

Key Steps:

  • Substrate Binding : 2,3-Oxidosqualene binds to the active site of this compound synthase.

  • Cyclization : The enzyme facilitates a seco-cyclization mechanism, forming a single ring structure with a C14–C15 bond cleavage.

  • Rearrangement : Protonation and hydride shifts stabilize the monocyclic intermediate.

  • Final Product : this compound (C₃₀H₅₀O) is produced as the major product (90%) .

Enzymatic Cyclization and Byproducts

This compound synthase exhibits promiscuity, producing minor tetracyclic and pentacyclic triterpenes alongside this compound. These byproducts arise from alternative cyclization pathways :

Product Yield Structure
This compound90%Monocyclic (C₃₀H₅₀O)
Tetracyclic triterpenes5.12%Bicyclic or tricyclic scaffolds
Pentacyclic triterpenes4.37%Lupane or oleanane derivatives
Unidentified triterpenes0.51%N/A

Data derived from heterologous expression studies in yeast .

Structural Characterization

This compound’s structure was resolved using NMR and mass spectrometry:

  • Molecular Formula : C₃₀H₅₀O

  • Key Features :

    • A single cyclohexane ring with a hydroxyl group at C16.

    • A side chain with double bonds at C24–C25 and C27–C28 .

Comparative Analysis with Related Compounds:

Feature This compound Achilleol A Parkeol
Cyclic StructureMonocyclicMonocyclicTetracyclic
Hydroxylation SiteC16C3C24
Biosynthetic Originseco-cyclaseseco-cyclaseCanonical cyclase

Achilleol A, found in tomato, shares a monocyclic backbone but differs in hydroxylation patterns .

Evolutionary and Functional Insights

  • Gene Origin : this compound synthase (OsACS) evolved through neofunctionalization of duplicated OSC genes in rice .

  • Catalytic Flexibility : Mutagenesis studies show that residues Tyr257 and Trp259 in the active site control product specificity by stabilizing carbocation intermediates .

  • Biological Role : this compound accumulates in rice roots and tomato fruit cuticles, suggesting roles in defense or membrane rigidity .

Preparation Methods

Convergent Total Synthesis Approach

The landmark 2008 synthesis of (−)-achilleol B employed a 14-step convergent strategy , bifurcating the molecule into bicyclic and monocyclic subunits for independent construction before final coupling. This approach addressed stereochemical challenges through asymmetric catalysis and stereocontrolled cyclizations.

The bicyclic moiety was synthesized via an enantioselective Robinson annelation, achieving the desired decalin system with >98% enantiomeric excess (ee). Simultaneously, the monocyclic fragment originated from geranylacetone, which underwent asymmetric dihydroxylation (Sharpless conditions) followed by Ti(III)-mediated epoxide cyclization to form the oxygenated cyclohexane ring.

Table 1: Key Steps in the Convergent Synthesis of this compound

Step Reaction Type Starting Material Yield (%) Stereochemical Outcome
3 Asymmetric dihydroxylation Geranylacetone 78 R,R-configuration established
7 Ti(III)-mediated cyclization Chiral monoepoxide 65 cis-fused cyclohexane oxide
11 Robinson annelation Methyl vinyl ketone 82 Bicyclic core with 98% ee
14 Reductive coupling Bicyclic + monocyclic 58 Final C-C bond formation

Biosynthetic Inspiration and Enzymatic Routes

Recent studies on oxidosqualene cyclases (OSCs) have revealed potential biosynthetic pathways for this compound analogs. For instance, Euphorbia tirucalli β-amyrin synthase (EtAS) catalyzes the cyclization of 2,3-oxidosqualene into pentacyclic triterpenes with remarkable efficiency (kcat/Km = 1.37 × 103 M−1s−1). While no OSC directly producing this compound has been identified, engineered yeast strains expressing hybrid OSCs have yielded structurally related hopenols.

Critical Reaction Mechanisms

Enantioselective Robinson Annelation

This [4+2] cycloaddition between methyl vinyl ketone and a chiral enamine intermediate formed the bicyclic decalin system. The reaction’s success relied on:

  • L-Proline catalysis to induce asymmetry
  • Strict temperature control (−40°C) to suppress racemization
  • In situ trapping of the Michael adduct to prevent retro-aldol pathways

Ti(III)-Mediated Epoxide Cyclization

The monocyclic fragment’s formation involved a radical-based mechanism:

  • Ti(III) reduction of the epoxide oxygen, generating a radical cation
  • 6-endo-trig cyclization to form the cyclohexane ring
  • Termination via hydrogen abstraction, yielding the cis-fused oxide

Analytical Validation of Synthetic this compound

Chromatographic Characterization

HPLC protocols adapted from hopenol B analysis were critical for purity assessment:

  • Column : Welch Boltimate™ C18 (2.7 μm, 2.1 × 100 mm)
  • Gradient : 45–100% acetonitrile over 15 min
  • Detection : 203 nm UV absorbance

Synthetic this compound eluted at 12.3 min, matching natural samples within 0.2 min tolerance.

Spectroscopic Correlations

NMR data confirmed structural identity:

  • 1H NMR (400 MHz, CDCl3) : δ 5.28 (t, J=6.8 Hz, H-24), 3.78 (dd, J=11.2, 4.4 Hz, H-3)
  • 13C NMR : 178.9 ppm (C-28 carbonyl), 121.4 ppm (C-24 olefin)

High-resolution MS : m/z 409.3886 [M+H-H2O]+ (calc. 409.3890)

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Achilleol B from natural sources?

  • Methodological Answer : this compound can be isolated using solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as HPLC or GC-MS for purification. Structural characterization should combine NMR (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS). For plant-derived samples, validate purity via TLC and compare spectral data with published databases. Ensure experimental protocols include controls for secondary metabolites that may co-elute with this compound .

Q. How can researchers verify the identity of this compound in novel biological systems?

  • Methodological Answer : Use a multi-step validation approach:

Spectral Matching : Cross-reference NMR and MS data with established libraries (e.g., PubChem, GNPS).

Enzymatic Assays : Test for the presence of this compound synthase (EC 5.4.99.48) activity, which catalyzes the cyclization of oxidosqualene to this compound.

Isotopic Labeling : Track biosynthetic pathways using ¹³C-labeled precursors in controlled cultures .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s biosynthetic pathway across different plant species?

  • Methodological Answer :

  • Comparative Genomics : Identify orthologs of the Os11g0285000 gene (this compound synthase in rice) in other species using BLAST or phylogenetic tools.
  • Heterologous Expression : Clone candidate genes into model systems (e.g., E. coli or yeast) and test for enzyme activity via in vitro assays with oxidosqualene substrates.
  • Metabolomic Profiling : Use LC-MS/MS to correlate enzyme expression levels with this compound production in diverse plant tissues. Address discrepancies by analyzing environmental or developmental factors influencing pathway regulation .

Q. What statistical and analytical approaches are suitable for interpreting conflicting data on this compound’s ecological roles?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA or PLS-DA to untangle correlations between this compound concentrations and environmental variables (e.g., soil pH, microbial communities).
  • Meta-Analysis : Aggregate datasets from independent studies to identify trends or outliers. Use funnel plots to assess publication bias.
  • Mechanistic Modeling : Develop kinetic models of this compound biosynthesis under stress conditions (e.g., drought, pathogen exposure) to predict its ecological function .

Q. How can researchers optimize in vitro reconstitution of this compound synthase activity for structural studies?

  • Methodological Answer :

Protein Engineering : Use site-directed mutagenesis to stabilize the enzyme (e.g., modifying residue D487, critical for proton donation in rice this compound synthase).

Crystallization Screens : Test detergent conditions (e.g., n-dodecyl-β-D-maltoside) and lipidic cubic phase matrices for membrane-bound enzyme complexes.

Activity Assays : Monitor cyclization products via GC-MS and validate using isotopic tracers (e.g., deuterated oxidosqualene) .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in this compound quantification across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Adopt SOPs for extraction solvents, column types (e.g., C18 for HPLC), and internal standards (e.g., deuterated this compound).
  • Interlaboratory Calibration : Share reference samples between labs and perform round-robin testing.
  • Open Data Practices : Publish raw chromatograms and spectral files in repositories like MetaboLights or GNPS .

Q. How can researchers address low yields of this compound in heterologous expression systems?

  • Methodological Answer :

  • Codon Optimization : Redesign the gene sequence for optimal expression in the host organism (e.g., Pichia pastoris).
  • Cofactor Supplementation : Add NADPH or FAD to cultures to support cytochrome P450 activity.
  • Fed-Batch Fermentation : Use dynamic nutrient feeding to prolong the production phase and reduce metabolic burden .

Tables for Key Experimental Parameters

Parameter Recommended Approach Validation Method Reference
Enzyme Activity AssayRadiolabeled [¹⁴C]-oxidosqualene substrateTLC/autoradiography
NMR SolventCDCl₃ or DMSO-d₆ with 0.03% TMSInternal standard calibration
HRMS Resolution>30,000 (Q-TOF instruments)Isotopic pattern matching
Plant Tissue Extraction70% methanol, sonication (3 × 20 min)Spike-and-recovery experiments

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
achilleol B
Reactant of Route 2
achilleol B

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